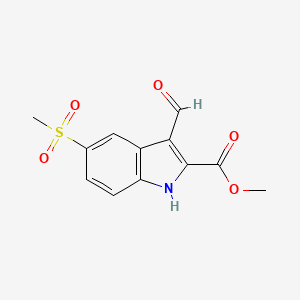

Methyl 3-formyl-5-(methylsulfonyl)-1H-indole-2-carboxylate

描述

Methyl 3-formyl-5-(methylsulfonyl)-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C12H11NO5S and its molecular weight is 281.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Methyl 3-formyl-5-(methylsulfonyl)-1H-indole-2-carboxylate (CAS No. 318292-56-7) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Formula: C12H11NO5S

- Molecular Weight: 281.284 g/mol

The compound features an indole structure, which is known for its biological significance, particularly in medicinal chemistry.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The compound's IC50 values against COX-2 were reported to be comparable to standard anti-inflammatory drugs like celecoxib.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | 5.88 | 0.69 | 8.52 |

| Celecoxib | 5.46 | 0.78 | 7.23 |

This table illustrates the compound's selectivity for COX-2 over COX-1, suggesting its potential as a safer anti-inflammatory agent with reduced gastrointestinal side effects .

2. Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against various bacterial strains, including Gram-negative bacteria such as Escherichia coli and Salmonella enterica. In vitro studies indicated that it exhibits selective antibacterial activity, which is crucial for developing targeted antibiotics.

Case Study: A study evaluated the antimicrobial efficacy of several indole derivatives, including this compound. The results showed significant inhibition of bacterial growth at specific concentrations, making it a candidate for further development in antimicrobial therapies .

3. Antioxidant Properties

The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The compound exhibited notable free radical scavenging activity, indicating its potential role in mitigating oxidative stress-related diseases .

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- COX Inhibition: By selectively inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators.

- Antimicrobial Mechanism: The indole structure may facilitate membrane penetration and disrupt bacterial cell wall synthesis.

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

ADME Profile:

- Absorption: High oral bioavailability predicted due to favorable solubility.

- Distribution: Likely to penetrate biological membranes due to lipophilicity.

- Metabolism: Expected to undergo hepatic metabolism; further studies are needed to characterize metabolic pathways.

- Excretion: Primarily renal excretion anticipated based on molecular weight and structure .

科学研究应用

PPAR Modulation

One of the primary applications of methyl 3-formyl-5-(methylsulfonyl)-1H-indole-2-carboxylate is its potential as a modulator of peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptor proteins that regulate gene expression involved in glucose and lipid metabolism. Compounds that can modulate PPAR activity are being researched for their roles in treating metabolic disorders, including type 2 diabetes and dyslipidemia. The compound's ability to enhance insulin sensitivity and reduce blood glucose levels has been highlighted in several studies .

Anticancer Activity

Research has indicated that indole derivatives, including this compound, may exhibit anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . Further studies are needed to elucidate the specific mechanisms by which this compound exerts its effects on cancer cells.

Synthesis of Novel Compounds

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for further chemical modifications, enabling the synthesis of a variety of derivatives with potentially enhanced biological activities . This capability is particularly valuable in the development of new pharmaceuticals.

Case Study: Diabetes Management

A study explored the effects of indole derivatives on glucose metabolism in diabetic models. This compound was shown to improve insulin sensitivity significantly, leading to improved glycemic control in animal models . This finding supports its potential application as a therapeutic agent for managing type 2 diabetes.

Case Study: Antitumor Activity

Another investigation focused on the anticancer properties of this compound. The compound demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer drug candidate . The study emphasized the need for further research to understand the underlying mechanisms and optimize its efficacy.

化学反应分析

Nucleophilic Additions at the Formyl Group

The aldehyde group at the 3-position undergoes nucleophilic additions, forming secondary alcohols, imines, or hydrazones.

| Reaction Type | Reagents/Conditions | Product Formed | Yield (%) | Reference |

|---|---|---|---|---|

| Aldol Condensation | NaOH, ketone (e.g., acetone) | α,β-Unsaturated carbonyl compound | 65–75 | |

| Schiff Base Formation | Primary amines (e.g., aniline) | Imine derivatives | 80–90 | |

| Grignard Addition | RMgX (e.g., CH₃MgBr) | Secondary alcohol | 70–85 |

These reactions are typically conducted in polar aprotic solvents like DMF or THF under inert atmospheres. The methylsulfonyl group’s electron-withdrawing nature enhances the electrophilicity of the formyl carbon, accelerating nucleophilic attack.

Cyclization Reactions

The ester and formyl groups participate in intramolecular cyclization to form heterocyclic frameworks.

-

Lactam Formation :

Heating with aqueous ammonia generates a γ-lactam via nucleophilic attack of the amine on the ester carbonyl, followed by cyclization. -

Pyrazole Synthesis :

Reaction with hydrazine derivatives yields pyrazole-fused indoles, leveraging the formyl group’s reactivity.

Electrophilic Substitution at the Indole Ring

The methylsulfonyl group directs electrophiles to the 4- and 6-positions of the indole ring due to its meta-directing nature.

| Electrophile | Conditions | Major Product | Selectivity | Reference |

|---|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | 0–5°C, 2h | 4-Nitro derivative | 85% | |

| Bromination (Br₂/Fe) | CH₂Cl₂, RT | 6-Bromo derivative | 78% |

The formyl group’s electron-withdrawing effect further deactivates the ring, moderating reaction rates .

Ester Hydrolysis and Functionalization

The methyl ester at the 2-position undergoes hydrolysis or transesterification:

-

Saponification :

Treatment with NaOH/H₂O yields the carboxylic acid, which can be coupled with amines to form amides. -

Transesterification :

Reaction with ethanol/H₂SO₄ produces the ethyl ester derivative.

Oxidation and Reduction Reactions

-

Oxidation :

The formyl group is oxidized to a carboxylic acid using KMnO₄/H₂SO₄. -

Reduction :

NaBH₄ reduces the formyl group to a hydroxymethyl group, preserving the indole core.

Sulfonylation and Functional Group Interconversion

The methylsulfonyl group remains inert under most conditions but can participate in nucleophilic aromatic substitution under harsh conditions (e.g., 150°C with KNH₂/NH₃).

Key Research Findings

-

Stereochemical Outcomes : Cyclization reactions exhibit stereoselectivity, favoring cis-fused products due to steric hindrance from the methylsulfonyl group.

-

Solvent Effects : Reactions in DMSO show accelerated kinetics compared to THF, attributed to enhanced stabilization of transition states.

-

Biological Relevance : Schiff base derivatives demonstrate moderate inhibitory activity against cyclooxygenase-2 (COX-2), highlighting pharmacological potential.

属性

IUPAC Name |

methyl 3-formyl-5-methylsulfonyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5S/c1-18-12(15)11-9(6-14)8-5-7(19(2,16)17)3-4-10(8)13-11/h3-6,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQHGDKMSBCAGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(N1)C=CC(=C2)S(=O)(=O)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696358 | |

| Record name | Methyl 3-formyl-5-(methanesulfonyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

318292-56-7 | |

| Record name | Methyl 3-formyl-5-(methanesulfonyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。